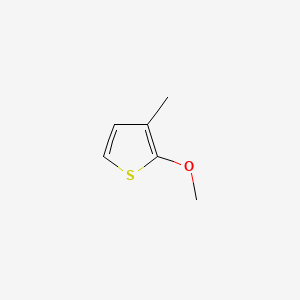

2-methoxy-3-methylthiophene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

33687-87-5 |

|---|---|

Molecular Formula |

C6H8OS |

Molecular Weight |

128.19 g/mol |

IUPAC Name |

2-methoxy-3-methylthiophene |

InChI |

InChI=1S/C6H8OS/c1-5-3-4-8-6(5)7-2/h3-4H,1-2H3 |

InChI Key |

VLZVRTHPHPXHIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxy 3 Methylthiophene and Its Derivatives

Direct Synthesis Approaches to Functionalized Thiophenes

Direct methods for forming the thiophene (B33073) ring provide an efficient route to functionalized derivatives. These strategies often involve the condensation of open-chain precursors to build the heterocyclic core in a single step.

Condensation Reactions for Thiophene Ring Formation

Several named reactions are cornerstones of thiophene synthesis, each offering a unique approach to ring construction.

Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. organic-chemistry.orgwikipedia.orgchem-station.com While effective, this reaction can produce toxic hydrogen sulfide (B99878) gas as a byproduct. organic-chemistry.org The mechanism is thought to proceed through the sulfurization of the dicarbonyl compound rather than via a furan (B31954) intermediate. wikipedia.org

Gewald Aminothiophene Synthesis: This reaction provides a versatile route to 2-aminothiophenes through the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgpharmaguideline.com The reaction proceeds via a Knoevenagel condensation, followed by sulfur addition and cyclization. wikipedia.org Microwave irradiation has been shown to improve reaction yields and times. wikipedia.org The Gewald reaction is widely used due to the availability of starting materials and mild reaction conditions. arkat-usa.orgresearchgate.net

Fiesselmann Thiophene Synthesis: This synthesis allows for the generation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid and its derivatives in the presence of a base. wikipedia.orgderpharmachemica.com A variation of this method utilizes ynone trifluoroborate salts which react with alkylthiols in a base-promoted condensation to yield thiophene trifluoroborates with high regioselectivity. organic-chemistry.orgacs.org

Hinsberg Synthesis: This method involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate through two consecutive aldol (B89426) condensations to yield a thiophene. uobaghdad.edu.iq

A summary of these direct synthesis approaches is presented below:

| Synthesis Method | Reactants | Product Type | Key Features |

|---|---|---|---|

| Paal-Knorr | 1,4-dicarbonyl compound, sulfurizing agent (e.g., P₄S₁₀) | Substituted thiophenes | Versatile, but can produce H₂S gas. organic-chemistry.orgwikipedia.orgchem-station.com |

| Gewald | Ketone/aldehyde, α-cyanoester, elemental sulfur, base | 2-Aminothiophenes | Mild conditions, readily available starting materials. arkat-usa.orgwikipedia.orgpharmaguideline.comresearchgate.net |

| Fiesselmann | α,β-acetylenic ester, thioglycolic acid derivative, base | 3-Hydroxy-2-thiophenecarboxylic acid derivatives | Provides access to highly functionalized thiophenes. wikipedia.orgderpharmachemica.com |

Halogenation and Subsequent Functional Group Introduction

Halogenation of the thiophene ring is a common strategy to introduce a functional handle for further elaboration. The 2- and 5-positions of the thiophene ring are highly susceptible to electrophilic attack, making halogenation at these positions facile. wikipedia.org

For instance, bromination of 3-methylthiophene (B123197) with N-bromosuccinimide (NBS) in a mixture of chloroform (B151607) and acetic acid can yield 2-bromo-3-methylthiophene (B51420). chemicalbook.com This reaction is exothermic and requires careful temperature control. chemicalbook.com Another method involves the use of NBS in glacial acetic acid and acetic anhydride. chemicalbook.comchemicalbook.com The resulting 2-bromo-3-methylthiophene can then be used in cross-coupling reactions, such as the Suzuki coupling, to introduce a wide variety of functional groups. biosynth.com Uncatalyzed side-chain halogenations of polymethyl-substituted thiophenes have also been shown to occur cleanly and regioselectively at the α-position. researchgate.net

Synthesis of Substituted Thiophene Precursors for 2-Methoxy-3-methylthiophene Elaboration

The synthesis of this compound can also be approached by first preparing a substituted thiophene precursor which is then further modified.

Preparation of Halogenated Methoxythiophenes

The synthesis of halogenated methoxythiophenes provides key intermediates that can be further functionalized. For example, 3-bromo-2-methoxythiophene (B2510390) is a known compound that can be used in organic synthesis. biosynth.comfluorochem.co.uk One synthetic route to 3-methoxythiophene (B46719) involves the reaction of 3-bromothiophene (B43185) with a sodium methanolate solution in the presence of a copper(I) bromide catalyst. chemicalbook.com This reaction can achieve high yields. chemicalbook.com It is important to note that 2-bromo-3-methoxythiophene (B13090750) has been observed to undergo autopolymerization, a reaction catalyzed by hydrogen bromide gas that can also lead to cleavage of the methoxy (B1213986) group. researchgate.net

Synthesis of Thiophene-2-Carboxylic Acid Derivatives

Thiophene-2-carboxylic acid derivatives are versatile intermediates. farmaciajournal.com They can be synthesized by various methods, including the reaction of thiophenes with a carbon tetrachloride-methanol-catalyst system. semanticscholar.org For example, the reaction of thiophene with this system in the presence of catalysts like Fe(acac)₃, VO(acac)₂, or Mo(CO)₆ can produce methyl 2-thiophenecarboxylate. semanticscholar.org

The synthesis of 3-methoxythiophene-2-carboxylic acid can be achieved through a multi-step process that includes the selective halogenation of a thiophene derivative, formation of a Grignard reagent, and subsequent carboxylation with carbon dioxide. The halogenated thiophene is reacted with magnesium in an ether solvent to form the Grignard reagent, which is then treated with carbon dioxide gas to introduce the carboxyl group.

Derivatization Strategies via Established Organic Reactions

Once the thiophene core is established, a variety of organic reactions can be employed to introduce or modify substituents. Methoxythiophenes can participate in Diels-Alder reactions with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to yield dimethyl phthalates. thieme-connect.com They can also react with tetracyanoethylene (B109619) oxide to form thenoyl cyanides. scispace.com

Acid-catalyzed reactions are also possible, such as the reaction of 3-methoxythiophene with an alcohol in the presence of an acid catalyst. researchgate.net Furthermore, 3-methoxythiophene can undergo an indophenine reaction with isatin (B1672199) derivatives in the presence of concentrated sulfuric acid. nih.gov

Suzuki Cross-Coupling Reactions for Thiophene-Substituted Systems

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and it has been widely applied in the synthesis of thiophene-containing molecules. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide or triflate. organic-chemistry.org

In the context of synthesizing derivatives of this compound, the Suzuki coupling can be employed to introduce the methyl or methoxy groups, or to further functionalize a pre-existing this compound core. For instance, a common strategy involves the coupling of a dihalothiophene with an appropriate organoboron reagent. Research has demonstrated the selective Suzuki-Miyaura cross-coupling of 2,5-dibromo-3-methylthiophene (B84023) with various arylboronic acids. researchgate.net This approach allows for the introduction of diverse substituents at the 5-position, leading to a range of 2-bromo-5-aryl-3-methylthiophene derivatives, which can then undergo further transformations.

The reaction conditions for Suzuki couplings of thiophene derivatives are generally mild, often utilizing a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃, a base (e.g., K₃PO₄, Na₂CO₃), and a suitable solvent system like dioxane/water. researchgate.netnih.gov The choice of catalyst, ligand, and base can significantly influence the reaction's efficiency and selectivity, especially when dealing with substrates containing multiple reactive sites. organic-chemistry.org One-pot procedures combining C-H borylation and subsequent Suzuki-Miyaura cross-coupling have also been developed for thiophenes, providing an efficient route to functionalized derivatives. nih.gov

| Reactants | Catalyst/Base | Product | Yield (%) | Reference |

| 2,5-dibromo-3-methylthiophene and arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-bromo-5-aryl-3-methylthiophene | Varies | researchgate.net |

| 3-chloroindazole and 5-indole boronic acid | P1 precatalyst / K₃PO₄ | 3-(indol-5-yl)indazole | 95 | nih.gov |

| 2-borylated thiophene and aryl bromide | Pd(PPh₃)₄ | 2-arylthiophene | N/A | nih.gov |

Gewald Reactions in Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a straightforward and efficient method for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or related activated nitrile), and elemental sulfur in the presence of a base. semanticscholar.org This reaction is of great importance for accessing a wide variety of substituted 2-aminothiophenes, which are valuable precursors for many biologically active compounds and functional materials. semanticscholar.orgumich.edu

For the synthesis of derivatives related to this compound, the Gewald reaction can be utilized to construct a 2-amino-3-methylthiophene core, which can then be further modified. For example, the reaction of a suitable ketone with an activated nitrile and sulfur can yield derivatives like ethyl 2-amino-4-methylthiophene-3-carboxylate. semanticscholar.org Subsequent chemical transformations, such as diazotization followed by methoxylation, could potentially introduce the 2-methoxy group.

The reaction conditions are generally mild, often carried out in solvents like ethanol (B145695) or DMF with a base such as morpholine (B109124) or triethylamine (B128534). semanticscholar.org Variations of the Gewald reaction have been developed to accommodate a wider range of substrates and to control the regioselectivity of the substitution pattern on the thiophene ring. researchgate.net Solvent-free and catalyst-free methods using ball-milling have also been reported, offering a green and efficient alternative for the synthesis of 2-aminothiophenes. sciforum.net

| Reactants | Conditions | Product | Yield (%) | Reference |

| Ethyl acetoacetate, malononitrile, sulfur | Ball-milling, 30 min | Ethyl 2-amino-4-methyl-5-cyanothiophene-3-carboxylate | High | sciforum.net |

| Ketone, α-cyanoester, sulfur | Base (e.g., morpholine), solvent (e.g., ethanol) | Substituted 2-aminothiophene | Varies | semanticscholar.org |

| Methylketone derivatives, methyl cyanoacetate, sulfur, amine | N/A | 2-aminothiophene derivatives | N/A | researchgate.net |

Etherification and Bromination Sequences for Hydrophilic Side Chains

The introduction of a methoxy group onto the thiophene ring can be achieved through etherification reactions, often preceded by halogenation, typically bromination. The direct bromination of 3-methylthiophene using reagents like N-bromosuccinimide (NBS) can yield a mixture of isomers, including 2-bromo-3-methylthiophene and 2,5-dibromo-3-methylthiophene. ontosight.aichemicalbook.comnbinno.com The regioselectivity of the bromination can be influenced by the reaction conditions and the presence of catalysts.

Once the bromo-substituted thiophene is obtained, the methoxy group can be introduced via a nucleophilic substitution reaction. For example, 3-bromo-2-methylthiophene (B1266441) can react with sodium methoxide (B1231860) (NaOMe) in methanol (B129727) under reflux conditions to yield 3-methoxy-2-methylthiophene. This SNAr (nucleophilic aromatic substitution) reaction is facilitated by the electron-deficient nature of the thiophene ring.

This sequence of bromination followed by etherification provides a reliable route to this compound precursors. The resulting methoxy-substituted thiophenes can then be used in further synthetic elaborations to introduce hydrophilic side chains or other functional groups.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 3-methylthiophene | NBS, chloroform/acetic acid | 3-bromo-2-methylthiophene | ~90% (crude) | |

| 3-bromo-2-methylthiophene | NaOMe, Methanol | 3-methoxy-2-methylthiophene | 75 |

Nucleophilic Substitution Reactions with Varied Nucleophiles

Halogenated thiophenes are versatile intermediates that can undergo nucleophilic substitution reactions with a variety of nucleophiles to introduce diverse functional groups. The reactivity of the halogen is dependent on its position on the thiophene ring and the nature of the other substituents present.

In the synthesis of this compound derivatives, a key step can be the nucleophilic displacement of a halide with a methoxide ion. Beyond methoxide, other nucleophiles can be employed to introduce different functionalities. For example, amination reactions can be performed to introduce nitrogen-containing groups. The reaction of halo-thiophenes with amines can be catalyzed by transition metals, such as indium, to facilitate the substitution of alkoxy groups with amines.

The conditions for nucleophilic substitution on the thiophene ring can vary widely depending on the nucleophile and the substrate. Strong bases and elevated temperatures are sometimes required to overcome the inherent aromaticity of the thiophene ring. doubtnut.com

| Substrate | Nucleophile | Conditions | Product | Reference |

| 3-bromo-2-methylthiophene | Sodium methoxide (NaOMe) | Methanol, reflux | 3-methoxy-2-methylthiophene | |

| Alkyl halide (CH₃I) | Methoxide ion (CH₃O⁻) | Heating | Methyl ether | doubtnut.com |

Advanced Catalytic Synthesis Routes

Modern synthetic chemistry has seen the development of advanced catalytic methods that allow for more efficient and selective functionalization of heterocyclic compounds like thiophene. These methods often involve transition metal-catalyzed C-H activation, which avoids the need for pre-functionalized starting materials.

Transition Metal-Catalyzed Functionalization (e.g., Iridium-Catalyzed C-H Borylation)

Iridium-catalyzed C-H borylation has emerged as a powerful technique for the direct functionalization of aromatic and heteroaromatic C-H bonds. nih.govnih.govresearchgate.net This reaction allows for the introduction of a boronate ester group onto the thiophene ring, which can then be used in subsequent cross-coupling reactions (like Suzuki coupling) to form new carbon-carbon or carbon-heteroatom bonds. nih.gov

The regioselectivity of the borylation is often governed by steric factors, with the borylation typically occurring at the least hindered C-H position. ucl.ac.uk For 2-substituted thiophenes like 2-methoxythiophene (B42098), borylation generally occurs exclusively at the 5-position. nih.gov In the case of 3-substituted thiophenes, high regioselectivities have also been observed. nih.gov The reaction is tolerant of a wide range of functional groups, making it a versatile tool for the late-stage functionalization of complex molecules. nih.govresearchgate.net

| Substrate | Catalyst System | Product | Selectivity | Reference |

| 2-methoxythiophene | [Ir(μ₂-OMe)(COD)]₂/dtbpy | 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene | Exclusive 5-borylation | nih.gov |

| 3-substituted thiophenes | Iridium catalyst | Borylated thiophene | High regioselectivity | nih.gov |

Catalytic Oxidation Reactions in Thiophene Synthesis

Catalytic oxidation provides another avenue for the functionalization of thiophene derivatives. The oxidation of methylthiophenes can lead to the formation of thiophenecarboxylic acids, which are valuable synthetic intermediates. For instance, 3-methylthiophene can be oxidized to 3-thiophenecarboxylic acid using oxidants like aqueous sodium dichromate at elevated temperatures. researchgate.net More recently, catalytic systems involving vanadium, iron, or molybdenum compounds have been developed for the oxidation of thiophenes to their corresponding carboxylic acid methyl esters. semanticscholar.org

These oxidation reactions can be regioselective. For example, the oxidation of 2-acetylthiophene (B1664040) using a VO(acac)₂ catalyst system results in the selective formation of methyl 2-acetyl-5-thiophenecarboxylate. semanticscholar.org The development of efficient and selective catalytic oxidation methods is crucial for the synthesis of functionalized thiophene building blocks. Furthermore, catalytic oxidative desulfurization (ODS) systems have been developed for the removal of thiophene and its derivatives from fuels, highlighting the reactivity of the thiophene ring towards oxidation. researchgate.net

| Substrate | Catalyst/Oxidant | Product | Yield (%) | Reference |

| 3-methylthiophene | Aqueous Na₂Cr₂O₇ | 3-thiophenecarboxylic acid | 75 | researchgate.net |

| Thiophene | VO(acac)₂ / CCl₄-CH₃OH | Methyl 2-thiophenecarboxylate | 45 | semanticscholar.org |

| 2-acetylthiophene | VO(acac)₂ / CCl₄-CH₃OH | Methyl 2-acetyl-5-thiophenecarboxylate | 85 | semanticscholar.org |

Palladium-Catalyzed Carbonylation for Carboxylic Acid Introduction

The introduction of a carboxylic acid group onto the thiophene ring is a crucial transformation for creating versatile building blocks in materials science and medicinal chemistry. While Grignard reactions followed by carbonation with CO2 are a common method, palladium-catalyzed carbonylation presents a valuable alternative. beilstein-journals.org This method avoids the use of highly reactive organometallic intermediates, which can be advantageous for scalability and functional group tolerance.

The general strategy involves the carbonylation of a halogenated thiophene precursor, such as 2-bromo- or 2-chloro-3-methylthiophene (B80250), in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a carbon monoxide (CO) source. The reaction can be tailored to produce either the carboxylic acid directly or the corresponding ester.

For the direct synthesis of a thiophene carboxylic acid, the reaction is typically carried out in a solvent system containing a base like triethylamine (Et3N) and water. beilstein-journals.org A key aspect of this process is the choice of the phosphine ligand. For instance, the chelating diphosphine ligand 1,3-bis(diphenylphosphino)propane (B126693) (DPPP) has been shown to be effective for the successful carbonylation of brominated 3-methylthiophene derivatives. beilstein-journals.org The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), has also been successfully implemented, offering advantages in terms of catalyst recovery and reuse. beilstein-journals.org

Alternatively, if the desired product is an ester, the carbonylation can be performed in an alcohol solvent, such as ethanol. This approach directly yields the ester derivative, bypassing the need for a separate esterification step. Palladium-catalyzed carbonylation under CO pressure in ethanol has been demonstrated for thiophene derivatives, providing the ester in a single step.

A variety of palladium catalysts and ligands can be employed, and the reaction conditions are optimized to maximize yield and selectivity. Research has shown that palladium(II) acetate (B1210297) can be used as a catalyst precursor. beilstein-journals.org The reaction conditions, including CO pressure, temperature, and reaction time, are critical parameters that are adjusted based on the specific substrate and desired product.

Table 1: Comparison of Methods for Carboxylic Acid Introduction to 3-Methylthiophene Derivatives

| Feature | Grignard Reaction with CO2 | Palladium-Catalyzed Carbonylation |

| Reagents | Magnesium, CO2, Halogenated Thiophene | Halogenated Thiophene, CO, Palladium Catalyst, Ligand, Base |

| Intermediates | Grignard Reagent (highly reactive) | Organopalladium species |

| Scalability | Can be challenging due to reactive intermediates | Potentially more scalable |

| Direct Product | Carboxylic Acid | Carboxylic Acid or Ester (depending on solvent) beilstein-journals.org |

| Key Ligands | Not applicable | e.g., 1,3-bis(diphenylphosphino)propane (DPPP) beilstein-journals.org |

Polymerization Methodologies Involving Thiophene Building Blocks

Autopolymerization Reactions of Halogenated Methoxythiophenes

Autopolymerization is a polymerization method that can occur spontaneously, particularly with certain reactive monomers like halogenated thiophenes. researchgate.netresearchgate.net Studies on 2-bromo-3-methoxythiophene have revealed that these compounds can undergo intense autopolymerization, even at room temperature, often accompanied by the evolution of a brownish gas. researchgate.netresearchgate.net

The mechanism of this spontaneous polymerization is complex and involves multiple steps. Research indicates that for brominated alkoxythiophenes, the reaction can be initiated by the generation of hydrogen bromide (HBr) gas. researchgate.netresearchgate.net This HBr can act as a catalyst for the polymerization process. Furthermore, the generated acid can also lead to side reactions, such as the cleavage of the methoxy group from the thiophene ring. researchgate.net

The reactivity of halogenated methoxythiophenes towards autopolymerization is dependent on several factors, including the position of the methoxy group and the position and type of the halogen atoms. researchgate.net For example, neat liquid 3-alkoxy-2-bromothiophenes have been observed to autopolymerize, with the rate influenced by their proton acidity and the nature of other substituents on the thiophene ring. researchgate.net

The products of these reactions are polythiophene derivatives. Spectroscopic analysis, including UV-Vis, ESR, GC/MS, NMR, and FT-IR, has been used to analyze the reaction products and elucidate the polymerization mechanism. researchgate.net These analyses have confirmed the formation of polythiophene structures and also identified byproducts resulting from side reactions. researchgate.net

Synthesis of Substituted Polythiophenes

Substituted polythiophenes are a significant class of conducting polymers with applications in various electronic devices. The properties of these polymers are highly dependent on their structure, particularly the regioregularity of the polymer chain. cdnsciencepub.com The Grignard Metathesis (GRIM) polymerization is a widely used and effective method for synthesizing highly regioregular, head-to-tail (HT) coupled poly(3-alkylthiophenes) and their derivatives. cdnsciencepub.commdpi.com

The GRIM method typically starts with a 2,5-dihalogenated-3-substituted thiophene monomer. cdnsciencepub.commdpi.com For the synthesis of a polythiophene derived from this compound, a precursor like 2,5-dibromo-3-methoxy-3-methylthiophene would be required. This monomer is then treated with a Grignard reagent, such as cyclohexylmagnesium chloride or methylmagnesium bromide, to effect a magnesium/halogen exchange, forming a thienyl Grignard reagent in situ. cdnsciencepub.commdpi.com

The polymerization is then initiated by the addition of a nickel catalyst, with bis(diphenylphosphinopropane)nickel(II) dichloride (Ni(dppp)Cl2) being a common choice. cdnsciencepub.commdpi.com The polymerization proceeds via a living chain-growth mechanism, which allows for control over the polymer's molecular weight and end-groups. mdpi.comcmu.edu After the desired polymerization time, the reaction is typically quenched by pouring the mixture into methanol, which precipitates the polymer. cdnsciencepub.comcmu.edu The resulting polymer is then purified, often by Soxhlet extraction, to remove catalyst residues and low-molecular-weight oligomers. cdnsciencepub.com

The end-groups of the polymer chain can also be controlled using the GRIM method. By adding a large excess of a different Grignard reagent after the initial polymerization, the end-groups of the polymer can be functionalized in a one-pot procedure. cmu.edu This allows for the synthesis of well-defined block copolymers and other advanced polymer architectures.

Table 2: Key Components in GRIM Polymerization of Substituted Thiophenes

| Component | Function | Example |

| Monomer | The repeating unit of the polymer | 2,5-dibromo-3-substituted thiophene cdnsciencepub.com |

| Grignard Reagent | Initiates the polymerization via metathesis | Cyclohexylmagnesium chloride cdnsciencepub.com |

| Catalyst | Catalyzes the cross-coupling reaction | Ni(dppp)Cl2 cdnsciencepub.commdpi.com |

| Solvent | Dissolves reactants and facilitates the reaction | Anhydrous Tetrahydrofuran (THF) cdnsciencepub.com |

| Quenching Agent | Terminates the polymerization and precipitates the polymer | Methanol cdnsciencepub.comcmu.edu |

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 3 Methylthiophene Systems

Carbon-Sulfur Bond Activation Studies

The cleavage of the carbon-sulfur bond in thiophenic compounds is a critical step in hydrodesulfurization (HDS), a vital industrial process for removing sulfur from fossil fuels. Understanding the mechanisms of C-S bond activation using soluble organometallic complexes provides valuable insights into the heterogeneous HDS process.

Organometallic fragments, such as those containing rhodium and platinum, serve as homogeneous models to study the elementary steps of HDS. The reaction of substituted thiophenes with coordinatively unsaturated metal complexes, like the [(C5Me5)Rh(PMe3)] fragment, leads to the oxidative addition of a C-S bond to the metal center. acs.orgacs.org In the case of an asymmetrically substituted thiophene (B33073) like 2-methoxy-3-methylthiophene, there are two possible C-S bonds that can be activated: the S-C(2) bond adjacent to the methoxy (B1213986) group and the S-C(5) bond.

Theoretical studies on related compounds, such as 2-methoxythiophene (B42098) and 2-methylthiophene, have provided a framework for predicting the outcome of these reactions. For 2-methoxythiophene, the oxidative addition of the rhodium fragment exclusively results in the cleavage of the more hindered S-C(2) bond. acs.orgnih.gov Conversely, for 2-methylthiophene, the activation of the less hindered, unsubstituted S-C(5) bond is favored. acs.orgnih.gov These findings suggest a strong electronic influence of the methoxy group, which directs the metal to the adjacent C-S bond.

The selectivity of C-S bond cleavage can be governed by either kinetic or thermodynamic factors. libretexts.orgjackwestin.comdalalinstitute.comlibretexts.org A kinetically controlled reaction favors the product that is formed fastest, typically via the lowest energy transition state, while a thermodynamically controlled reaction yields the most stable product. libretexts.orgjackwestin.comdalalinstitute.comlibretexts.orgyoutube.com

Studies on various substituted thiophenes with both rhodium and platinum complexes have shown that the observed products often correlate with the calculated thermodynamic products, suggesting that the reactions are under thermodynamic control, especially at elevated temperatures. acs.orgacs.orgnih.govacs.org For instance, with the [Rh(PMe3)(C5Me5)] fragment, the experimentally observed products for a range of substituted thiophenes align with the thermodynamically favored isomers as predicted by density functional theory (DFT) calculations. acs.orgnih.gov The kinetic selectivities predicted from the calculated activation barriers for C-S bond cleavage, however, sometimes differ from the experimental outcomes. acs.orgnih.gov

In reactions involving the [Pt(dippe)] fragment, the initial product distribution indicates kinetic control. acs.orgacs.org However, for some substrates, these kinetic products can rearrange over time to the more thermodynamically stable isomers, particularly at higher temperatures. acs.org

| Substituted Thiophene | Organometallic Fragment | Kinetic Product (Predicted) | Thermodynamic Product (Predicted) | Experimental Observation | Primary Control Mechanism |

|---|---|---|---|---|---|

| 2-Methoxythiophene | [(C5Me5)Rh(PMe3)] | Cleavage of S-C(2) bond | Cleavage of S-C(2) bond | Exclusive cleavage of S-C(2) bond | Thermodynamic acs.orgnih.gov |

| 2-Methylthiophene | [(C5Me5)Rh(PMe3)] | Cleavage of S-C(5) bond | Cleavage of S-C(5) bond | Cleavage of S-C(5) bond | Thermodynamic acs.orgnih.gov |

| 3-Methoxythiophene (B46719) | [Pt(dippe)] | Less thermodynamically favored product | More thermodynamically favored product | Initial formation of kinetic product | Initial Kinetic Control acs.orgacs.org |

The study of C-S bond activation in homogeneous model systems is directly relevant to understanding the mechanisms of industrial hydrodesulfurization. The selective cleavage of C-S bonds by organometallic complexes mimics the proposed elementary steps occurring on the surface of heterogeneous catalysts, such as cobalt-promoted molybdenum sulfide (B99878). By examining the electronic and steric effects of substituents on the thiophene ring, researchers can gain insights into the factors that control the efficiency and selectivity of the HDS process. The preference for the cleavage of the C-S bond adjacent to the methoxy group in 2-methoxythiophene, for instance, highlights the significant role that electronic factors play in directing the desulfurization reaction. acs.org

Nucleophilic Aromatic Substitution (S_NAr) Mechanisms

Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (S_NAr) when substituted with strong electron-withdrawing groups. wikipedia.orgchemistrysteps.com This reaction proceeds via a two-step addition-elimination mechanism involving a key intermediate. nih.govresearchgate.net

The hallmark of the S_NAr mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgscribd.com In this step, the nucleophile adds to the carbon atom bearing the leaving group, temporarily disrupting the aromaticity of the ring. chemistrysteps.comnih.govresearchgate.net For thiophene systems, the presence of electron-withdrawing groups is crucial for the formation and stabilization of the Meisenheimer adduct. nih.govresearchgate.netresearchgate.net

The substituents on the thiophene ring play a critical role in stabilizing the negative charge of the Meisenheimer intermediate. The methoxy group, being an electron-donating group by resonance, would typically be expected to destabilize a negative charge on the ring. However, its position relative to the site of nucleophilic attack and the electron-withdrawing group is crucial.

Electrophilic and Radical Reactions

The reactivity of this compound in electrophilic and radical reactions is dictated by the electronic properties of the methoxy and methyl substituents, as well as the inherent reactivity of the thiophene ring. These reactions are crucial for the further functionalization of the thiophene core.

Regioselectivity in Electrophilic Substitution

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds, including thiophenes. wikipedia.orgyoutube.com The regioselectivity of this reaction on a substituted thiophene ring is governed by the electronic effects of the existing substituents. libretexts.orglibretexts.org In this compound, the methoxy group at the 2-position is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The methyl group at the 3-position is a weaker activating group that also directs incoming electrophiles to the ortho and para positions through an inductive effect.

The thiophene ring itself is inherently more reactive towards electrophilic substitution than benzene, with a preference for substitution at the α-positions (2- and 5-positions) over the β-positions (3- and 4-positions). researchgate.net In the case of this compound, the 2-position is already substituted. Therefore, the primary site for electrophilic attack is the vacant 5-position, which is para to the strongly activating methoxy group and also an α-position of the thiophene ring. The 4-position is ortho to the methyl group and meta to the methoxy group, making it a less favored site for substitution.

| Position | Influence of Methoxy Group (at C2) | Influence of Methyl Group (at C3) | Overall Predicted Reactivity |

|---|---|---|---|

| C4 | meta-directing (deactivating) | ortho-directing (activating) | Minor product |

| C5 | para-directing (strongly activating) | meta-directing (deactivating) | Major product |

Pyrolysis Mechanisms of Substituted Thiophenes

The pyrolysis of thiophenes and their derivatives is a complex process that involves various unimolecular decomposition pathways. acs.orgkyoto-u.ac.jp Theoretical studies on the pyrolysis of thiophene and methylthiophenes suggest that the process is initiated by hydrogen migrations within the ring. researchgate.netnih.govacs.org For 2-methylthiophene and 3-methylthiophene (B123197), the pyrolysis energetics are quite similar to that of unsubstituted thiophene, indicating that alkylation may not play a significant role in the primary pyrolysis mechanism. nih.govacs.org

In the case of this compound, the pyrolysis is expected to be initiated by either C-H bond cleavage, C-S bond rupture, or rearrangements involving the substituents. The presence of the methoxy group introduces additional reaction pathways, such as the cleavage of the O-CH₃ bond or the C-OCH₃ bond. Studies on the catalytic fast pyrolysis of methoxyphenol isomers have shown that demethylation is a key initial step. nih.gov A similar initial step could be expected for this compound.

The dominant pyrolysis mechanism for thiophene involves a 1,2-H shift, leading to the formation of various smaller molecules and radicals. nih.govacs.org The primary products from the pyrolysis of thiophene include thioketene (CH₂=C=S) and ethyne (C₂H₂). acs.org For methylthiophenes, similar fragmentation patterns are observed, with the methyl group influencing the distribution of the final products. nih.govacs.org

| Reaction Type | Description | Potential Products |

|---|---|---|

| Demethylation | Cleavage of the O-CH₃ bond of the methoxy group. | 3-Methyl-2-thienol radical and methyl radical |

| Hydrogen Migration | Shift of a hydrogen atom within the thiophene ring. | Isomeric thiophene structures |

| Ring Opening | Cleavage of a C-S or C-C bond in the thiophene ring. | Acyclic sulfur-containing compounds |

Reactivity with Organometallic Reagents

The interaction of this compound with organometallic reagents opens up a wide range of synthetic possibilities, allowing for the introduction of various functional groups onto the thiophene ring.

Nucleophilic Attack on Metal-Complexed Thiophenes (e.g., Manganese Complexes)

Thiophenes can coordinate to transition metals in various ways, and upon coordination, the reactivity of the thiophene ring is significantly altered. researchgate.netacs.org In cationic η⁵-thiophene complexes, such as (η⁵-T)Mn(CO)₃⁺, the thiophene ligand becomes susceptible to nucleophilic attack. bohrium.com The attack can occur at the 2- or 5-position of the thiophene ring or at the sulfur atom. bohrium.com

For a this compound ligand in a manganese complex, nucleophilic attack would be expected to occur preferentially at the unsubstituted 5-position. This is due to the electronic activation of the ring by the metal center and the steric hindrance at the other positions. The outcome of the reaction depends on the nature of the nucleophile. For instance, reaction with hydride donors can lead to the formation of a neutral η⁴-thienyl complex. ucl.ac.uk The reactivity of peroxomanganese(III) complexes as nucleophiles has also been investigated, though their application to thiophene substrates is not well-documented. nih.gov

Applications of Grignard Reagents in Thiophene Functionalization

Grignard reagents (RMgX) are powerful nucleophiles and bases that are widely used in organic synthesis for the formation of carbon-carbon bonds. adichemistry.comwikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com In the context of thiophene chemistry, Grignard reagents are instrumental in functionalization reactions, often through cross-coupling reactions catalyzed by transition metals like nickel or palladium. nih.gov

For this compound, direct reaction with a Grignard reagent is unlikely to result in substitution on the thiophene ring unless a leaving group is present. However, if the thiophene is first halogenated, for example at the 5-position, the resulting 5-halo-2-methoxy-3-methylthiophene can undergo a Kumada cross-coupling reaction with a Grignard reagent in the presence of a nickel catalyst. nih.gov This allows for the introduction of a wide variety of alkyl or aryl groups at the 5-position.

Alternatively, a Grignard reagent can be prepared from a halogenated this compound. This thienyl Grignard reagent can then be reacted with various electrophiles to introduce different functional groups. cmu.edu The preparation of functionalized Grignard reagents is a versatile strategy in organic synthesis. uni-muenchen.deuni-muenchen.de

| Reaction Type | Thiophene Substrate | Grignard Reagent | Product |

|---|---|---|---|

| Kumada Coupling | 5-Bromo-2-methoxy-3-methylthiophene | Alkyl/Aryl-MgBr | 5-Alkyl/Aryl-2-methoxy-3-methylthiophene |

| Reaction with Electrophile | 2-Methoxy-3-methyl-5-thienylmagnesium bromide | CO₂ | This compound-5-carboxylic acid |

| Reaction with Electrophile | 2-Methoxy-3-methyl-5-thienylmagnesium bromide | Aldehyde/Ketone | (2-Methoxy-3-methyl-5-thienyl)methanol derivative |

Derivatives and Structural Modifications of 2 Methoxy 3 Methylthiophene for Specialized Research

Design and Synthesis of Functionalized Analogs

The strategic introduction of different functional groups onto the 2-methoxy-3-methylthiophene core allows for the creation of novel molecules with tailored characteristics. These synthetic efforts are crucial for developing compounds with specific electronic, steric, and reactive properties.

Carboxylic Acid and Ester Derivatives

The introduction of carboxylic acid and ester functionalities to the this compound scaffold significantly enhances its utility as a building block in organic synthesis. These derivatives serve as key intermediates for the preparation of more complex molecules, including amides and larger heterocyclic systems.

A common strategy for the synthesis of thiophenecarboxylic acids involves the metalation of the thiophene (B33073) ring followed by carboxylation. For instance, 3-methylthiophene (B123197) can be brominated to afford 2-bromo-3-methylthiophene (B51420), which can then be converted to its Grignard reagent. Subsequent reaction with carbon dioxide yields 3-methylthiophene-2-carboxylic acid. beilstein-journals.org A similar approach can be envisioned for this compound, where regioselective lithiation or magnesiation, followed by quenching with CO2, would furnish the corresponding carboxylic acid.

Once the carboxylic acid is obtained, a variety of ester derivatives can be readily synthesized through Fischer esterification. masterorganicchemistry.commasterorganicchemistry.comyoutube.com This acid-catalyzed reaction with an appropriate alcohol provides a straightforward method to introduce different alkyl or aryl ester groups. gatech.eduorganic-chemistry.orggoogle.com The choice of alcohol allows for the modulation of properties such as solubility and reactivity of the resulting ester.

Table 1: Synthetic Routes to Carboxylic Acid and Ester Derivatives

| Derivative | Synthetic Method | Key Reagents |

| This compound-5-carboxylic acid | Lithiation followed by carboxylation | n-Butyllithium, CO2 |

| Methyl this compound-5-carboxylate | Fischer Esterification | Methanol (B129727), H2SO4 |

| Ethyl this compound-5-carboxylate | Fischer Esterification | Ethanol (B145695), H2SO4 |

Amine and Amide Derivatives

Amine and amide derivatives of this compound are of significant interest due to the diverse biological activities often associated with these functional groups. The synthesis of these compounds typically begins with the introduction of a nitro group onto the thiophene ring, which can then be reduced to the corresponding amine.

The amination of methoxy-substituted aromatic compounds can also be achieved through nucleophilic aromatic substitution, although this often requires activation of the ring. ntu.edu.sgresearchgate.net A more general approach for thiophenes involves electrophilic nitration followed by reduction. The resulting aminothiophene is a versatile intermediate that can be further functionalized.

Amide derivatives are commonly prepared from the corresponding carboxylic acids. sphinxsai.comucm.es The carboxylic acid can be activated, for example, by conversion to an acid chloride, which then readily reacts with an amine to form the amide bond. google.com This method allows for the synthesis of a wide array of N-substituted amides by varying the amine component.

Table 2: Synthesis of Amine and Amide Derivatives

| Derivative | Synthetic Method | Key Reagents |

| 5-Amino-2-methoxy-3-methylthiophene | Nitration followed by reduction | HNO3/H2SO4, Sn/HCl |

| N-Phenyl-2-methoxy-3-methylthiophene-5-carboxamide | Amidation of carboxylic acid | Thionyl chloride, Aniline |

| N,N-Dimethyl-2-methoxy-3-methylthiophene-5-carboxamide | Amidation of carboxylic acid | Thionyl chloride, Dimethylamine |

Halogenated Thiophene Derivatives

Halogenation of the this compound ring is a key transformation for introducing reactive handles that can be utilized in cross-coupling reactions and other synthetic manipulations. Bromination and chlorination are the most common halogenation reactions for thiophenes.

Electrophilic bromination of 3-methylthiophene typically occurs at the 2- and 5-positions. google.com The presence of the electron-donating methoxy (B1213986) and methyl groups in this compound is expected to activate the ring towards electrophilic substitution, primarily at the vacant 5-position. Reagents such as N-bromosuccinimide (NBS) are commonly employed for selective bromination.

Chlorination can be achieved using various chlorinating agents. For instance, 2-chloro-3-methylthiophene (B80250) is a commercially available starting material for further functionalization. cymitquimica.com The regioselectivity of halogenation is influenced by both the electronic effects of the existing substituents and the reaction conditions.

Table 3: Halogenation of this compound

| Reaction | Reagent | Expected Major Product |

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-2-methoxy-3-methylthiophene |

| Chlorination | N-Chlorosuccinimide (NCS) | 5-Chloro-2-methoxy-3-methylthiophene |

Thiophene-Fused Heterocyclic Systems (e.g., Thienopyrimidines)

Thiophene-fused heterocyclic systems, such as thienopyrimidines, are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. naturalspublishing.com The synthesis of thienopyrimidines often starts from appropriately substituted 2-aminothiophenes. nih.govmdpi.com

A common route involves the Gewald reaction to synthesize a 2-amino-3-carbethoxythiophene derivative. semanticscholar.org This intermediate can then be cyclized with various reagents to form the pyrimidine (B1678525) ring. For example, reaction with formamide (B127407) or isothiocyanates can lead to the formation of the thieno[2,3-d]pyrimidine (B153573) core. naturalspublishing.comnih.govresearchgate.net The substituents on the initial thiophene ring are carried through to the final fused heterocyclic system, allowing for the synthesis of a variety of substituted thienopyrimidines.

Structure-Activity Relationship (SAR) Investigations in Substituted Thiophenes

Impact of Methoxy and Methyl Substituents on Electronic and Steric Properties

The methoxy (-OCH3) and methyl (-CH3) groups on the this compound ring play a significant role in determining its electronic and steric characteristics. Both groups are electron-donating, which influences the reactivity of the thiophene ring in electrophilic aromatic substitution reactions. derpharmachemica.com

The methoxy group, being a strong electron-donating group through resonance, increases the electron density of the thiophene ring, making it more susceptible to electrophilic attack. arizona.edu The methyl group also contributes to this electron-donating effect through hyperconjugation. This increased electron density primarily affects the positions ortho and para to the substituents, directing incoming electrophiles to the 5-position of the ring. The electronic properties of substituted thiophenes, such as their HOMO and LUMO energy levels, are also significantly influenced by these substituents. dergipark.org.trepstem.netmdpi.comresearchgate.net

From a steric perspective, the methyl group at the 3-position can influence the conformation of adjacent functional groups and may hinder the approach of bulky reagents to the neighboring positions. researchgate.netyoutube.comnih.gov This steric hindrance can affect reaction rates and the regioselectivity of certain reactions. In the context of biological activity, the size and shape of the molecule, as dictated by its substituents, are critical for its interaction with biological targets. nih.gov

Incorporation into Complex Molecular Architectures

The unique electronic and structural characteristics of this compound make it a valuable building block for the synthesis of more complex molecular structures. Its thiophene core, enriched by the electron-donating methoxy and methyl groups, allows for its integration into larger conjugated systems, including polycyclic aromatic systems and polymer backbones, enabling the development of advanced materials with tailored properties.

Use in Polycyclic Aromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) are compounds containing multiple fused aromatic rings. nih.govresearchgate.net The incorporation of heteroatoms, such as sulfur from a thiophene ring, into these systems can significantly alter their electronic properties, solubility, and solid-state packing. While direct examples detailing the use of this compound in the synthesis of specific polycyclic aromatic systems are not extensively documented in readily available literature, the principles of PAH synthesis suggest its potential as a precursor.

Synthetic strategies for creating complex PAHs often involve coupling reactions where smaller aromatic fragments are joined together. rsc.orgchemistryviews.org For instance, palladium-catalyzed annulation methods are employed to construct larger polycyclic systems from smaller aromatic or heteroaromatic units. rsc.org Thiophene derivatives, in general, are utilized in the construction of such extended π-systems, which are of interest for their applications in optoelectronic materials. chemistryviews.org The methoxy and methyl substituents on the this compound ring can influence the regioselectivity of these coupling reactions and modify the electronic characteristics of the resulting polycyclic system. The electron-donating nature of these groups would be expected to increase the electron density of the aromatic system, potentially impacting the material's light-absorbing and emitting properties. nih.gov

Integration into Polymer Backbones

The integration of this compound into polymer backbones is a key area of research, particularly for the development of conducting and electroactive polymers. Thiophene-based polymers are well-known for their electrical conductivity and interesting optical properties. scielo.br The substituents on the thiophene ring play a crucial role in determining the final properties of the polymer, such as solubility, processability, and electronic behavior.

The presence of the methoxy group in this compound is particularly significant as it is an electron-donating group. This property can lower the oxidation potential of the monomer and the resulting polymer, making it easier to achieve a conductive state. scielo.br Research on poly(3-methoxythiophene) has shown that the oxygen in the alkoxy group enhances its electronic properties. scielo.br

Copolymerization is a common strategy to fine-tune the properties of polythiophenes. By incorporating this compound with other monomers, new copolymers with specific functionalities can be synthesized. scielo.br For example, copolymers of 3-methoxythiophene (B46719) with 3-thiophene-ethanol and 3-thiophene-methanol have been synthesized and shown to be photoluminescent, emitting light in the orange region of the visible spectrum. scielo.br These copolymers also exhibit good thermal stability. scielo.br

The polymerization of thiophene derivatives can be achieved through various methods, including chemical and electrochemical polymerization. researchgate.netdtic.mil In chemical polymerization, oxidizing agents like iron(III) chloride (FeCl₃) are often used. scielo.br Electrochemical polymerization allows for the direct deposition of the polymer film onto an electrode surface. researchgate.netdtic.mil The specific conditions of polymerization can influence the structure and properties of the resulting polymer.

The table below summarizes the properties of copolymers synthesized from a methoxy-substituted thiophene derivative, illustrating the impact of copolymerization on material characteristics.

| Copolymer | Monomer Ratio (MOT:Co-monomer) | Thermal Stability (Onset of Decomposition) | Key Spectral Features (FT-IR) |

| PMOT-co-TE | 2:1 | 175 °C | 1062 cm⁻¹ (methoxy group), 1032 cm⁻¹ (-CH₂-CH₂-OH group) |

| PMOT-co-TM | 2:1 | 200 °C | Peaks for C(ring)-O-C and -CH₂OH groups |

This data is based on research on poly(3-methoxythiophene) (PMOT) copolymers and is presented here to illustrate the principles of integrating methoxy-substituted thiophenes into polymer backbones. scielo.br

The methyl group in this compound can also influence the polymer's properties by affecting its morphology and solubility. Alkyl substituents on polythiophenes are known to improve their processability. dtic.mil The combination of both methoxy and methyl groups on the thiophene ring offers a versatile platform for designing new polymeric materials with a range of tunable properties for various electronic and optical applications.

Advanced Research Applications of 2 Methoxy 3 Methylthiophene in Materials and Catalysis Science

Applications in Organic Electronics and Conjugated Polymer Development

Substituted thiophenes are fundamental units in the construction of π-conjugated polymers, which are the cornerstone of many organic electronic devices. The electronic properties of these polymers can be precisely tuned by modifying the substituent groups on the thiophene (B33073) monomer. The presence of the electron-donating methoxy (B1213986) group at the 2-position and the methyl group at the 3-position of 2-methoxy-3-methylthiophene makes its polymeric form, poly(this compound), a subject of interest for creating materials with tailored optical and electrical characteristics.

Building Blocks for Conductive Polymers

Thiophene and its derivatives can be polymerized to form conductive polymers, materials that combine the electrical properties of semiconductors or metals with the processing advantages of plastics. Polythiophenes, such as the well-studied poly(3-hexylthiophene) (P3HT), are known for their stability and semiconducting properties. The introduction of a methoxy group, as in this compound, is a strategic approach to modify the polymer's electronic structure. This group donates electron density to the thiophene ring, which generally raises the energy level of the Highest Occupied Molecular Orbital (HOMO). This modification can lead to a lower oxidation potential, facilitating easier polymerization, and often results in a reduced bandgap, which is desirable for many electronic applications.

Electrochemical polymerization is a common method for synthesizing polythiophene films. researchgate.net The resulting polymers, such as those derived from 3-[ω-(p-methoxyphenoxy)alkyl] thiophenes, can form homogeneous and stable films with distinct electrochromic properties, changing color in response to an electrical potential. researchgate.net The specific substituents, like the methoxy and methyl groups, influence the final polymer's solubility, processability, and solid-state morphology, which are critical factors for device performance.

Precursors for Organic Semiconducting Materials in Photovoltaics and LEDs

Organic semiconducting materials are at the heart of organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The performance of these devices is heavily dependent on the electronic bandgap and charge transport characteristics of the materials used. Polymers derived from monomers like this compound are investigated for their potential in these applications. The electron-rich nature of the methoxy-substituted thiophene ring can be exploited to create polymers with tailored HOMO and LUMO energy levels, allowing for better energy level alignment with other materials in a device, which is crucial for efficient charge separation in solar cells and charge injection in LEDs. acs.org

For instance, in the field of OPVs, donor-acceptor copolymers are often synthesized to achieve broad absorption of the solar spectrum. A polymer unit derived from this compound could serve as a potent electron donor component. Similarly, in OLEDs, the ability to tune the bandgap of the emitting polymer allows for the generation of different colors of light. Thiophene-based materials are integral to this field, and functionalization with groups like methoxy provides a pathway to new materials. researchgate.net

Development of Materials for Thin-Film Transistors

Organic thin-film transistors (OTFTs) are key components in next-generation electronics like flexible displays and sensors. rsc.orgrsc.org The performance of an OTFT is largely defined by the charge-carrier mobility of the semiconductor layer. Polythiophenes are a major class of semiconductors used in OTFTs. iphy.ac.cniphy.ac.cn The molecular ordering and intermolecular interactions within the thin film are critical for efficient charge transport.

The substituents on the thiophene ring play a significant role in controlling this solid-state packing. The methyl group in this compound can influence the planarity of the polymer backbone and the distance between polymer chains, thereby affecting the charge mobility. Research on related materials, such as dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT), has shown that molecular structure is directly linked to the stability and performance of ultrathin semiconductor films in transistors. rsc.org The development of new thiophene-based semiconductors, including those derived from this compound, is aimed at achieving higher mobility, stability, and processability for advanced electronic applications. researchgate.net

Table 1: Properties of Representative Thiophene-Based Polymers in Organic Electronics

| Polymer | Application | Key Performance Metric |

|---|---|---|

| Poly(3-hexylthiophene) (P3HT) | OTFTs, OPVs | Hole mobility typically 10⁻⁴ to 10⁻² cm²/V·s |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | Hole Injection Layer | High conductivity and optical transparency |

| Diketopyrrolopyrrole (DPP)-Thiophene Copolymers | OPVs, OTFTs | Tunable bandgaps and high charge carrier mobilities |

| Poly(2,3-dihydrothieno-1,4-dioxin) | Hole Injection Layer | Good electrical conductivity and stability |

This table presents data for well-known thiophene-based polymers to provide context for the potential applications of polymers derived from this compound.

Catalytic Systems and Processes

Beyond materials science, substituted thiophenes are crucial tools in the study of catalysis, particularly for processes relevant to the petroleum industry. The removal of sulfur from fuel, known as hydrodesulfurization (HDS), is a critical refining process, and understanding its mechanisms at a molecular level is essential for developing more efficient catalysts.

Model Compounds for Hydrodesulfurization (HDS) Studies

Hydrodesulfurization (HDS) is a catalytic process that removes sulfur from petroleum products to prevent the emission of sulfur oxides (SOx) during combustion and to avoid catalyst poisoning in downstream processes. Thiophenic compounds are among the most difficult sulfur-containing molecules to remove, especially when they have alkyl substituents that sterically hinder the sulfur atom from interacting with the catalyst surface. mdpi.com

This compound serves as an excellent model compound for HDS studies for two main reasons:

Steric Hindrance : The methyl group at the 3-position provides steric hindrance around the sulfur atom, mimicking the challenges posed by refractory sulfur compounds found in crude oil, such as 4,6-dimethyldibenzothiophene. mdpi.com

Electronic Effects : The methoxy group at the 2-position electronically modifies the thiophene ring, allowing researchers to study how electron density influences the reaction pathways and kinetics of C-S bond cleavage.

Studies using model compounds like thiophene and its derivatives help elucidate the two primary HDS reaction pathways: Direct Desulfurization (DDS), where the C-S bonds are broken directly, and Hydrogenation (HYD), where the aromatic ring is first hydrogenated before C-S bond scission occurs. tue.nl The reactivity of substituted thiophenes provides insight into how catalyst formulations can be optimized to handle the complex mix of sulfur compounds in real feedstocks. mdpi.comresearchgate.net

Development of Heterogeneous and Homogeneous Catalysts

The insights gained from HDS studies using model compounds directly inform the development of new and improved catalysts. chemistryworld.comrsc.org The standard catalysts for HDS are heterogeneous catalysts, typically composed of molybdenum disulfide (MoS₂) promoted with cobalt or nickel, supported on a high-surface-area material like gamma-alumina (γ-Al₂O₃). nih.gov

By studying the conversion of molecules like this compound, researchers can assess the performance of different catalyst formulations. For example, trimetallic catalysts (e.g., Ni-Mo-W) are being investigated for their superior ability to hydrogenate aromatic rings, which is necessary for the desulfurization of sterically hindered compounds via the HYD pathway. nih.gov The choice of support material and the addition of promoters like ceria (CeO₂) are also explored to enhance catalytic activity by modifying metal-support interactions and the dispersion of the active metal sulfide (B99878) phases. nih.gov While HDS is dominated by heterogeneous catalysis, principles from homogeneous catalysis, where the catalyst is in the same phase as the reactants, provide fundamental understanding of reaction mechanisms that can be applied to the design of solid catalysts. researchgate.net

Table 2: Common Catalysts and Conditions in Hydrodesulfurization Research

| Catalyst System | Support Material | Typical Reaction Temperature | Target Sulfur Compound Class |

|---|---|---|---|

| Co-MoS₂ | γ-Alumina | 300-400 °C | Thiophenes, Benzothiophenes |

| Ni-MoS₂ | γ-Alumina | 300-400 °C | More effective for HYD pathway |

| Ni-Mo-W | Al₂O₃-CeO₂ | 300-400 °C | Highly refractory dibenzothiophenes |

| Metallic Pd | Al₂O₃-CeO₂ | Lower Temperatures | Specialized applications |

Novel Material Design and Property Engineering

The unique electronic characteristics of this compound make it a promising candidate for the engineering of novel organic materials with tailored optical and electronic properties. The electron-donating nature of the methoxy group, combined with the inductive effect of the methyl group, influences the HOMO and LUMO energy levels of the molecule, which is a critical factor in the design of organic electronic devices.

Design of Organic-Based Multiple Quantum Well Structures

Organic-based multiple quantum well (MQW) structures are layered semiconductor heterostructures designed to confine charge carriers (electrons and holes) within specific layers, leading to enhanced device performance. This confinement can improve the efficiency of organic light-emitting diodes (OLEDs) and other optoelectronic devices. While direct integration of this compound into MQW structures is an area of ongoing research, the properties of substituted polythiophenes suggest their potential utility.

In a typical organic MQW, thin layers of a lower bandgap "well" material are sandwiched between layers of a higher bandgap "barrier" material. This structure confines excitons (bound electron-hole pairs) within the well layers, increasing the probability of radiative recombination and thus improving light emission efficiency. Thiophene derivatives are widely used in materials for organic electronics due to their excellent charge transport properties and stability. mdpi.com The electronic properties of polythiophenes can be finely tuned by introducing substituents onto the thiophene ring. uow.edu.au

The methoxy and methyl groups on this compound would likely lower the bandgap of its corresponding polymer, poly(this compound), making it a suitable candidate for the "well" material in an MQW structure. The electron-donating substituents increase the HOMO level, which can facilitate more efficient hole injection and transport. By pairing a polymer derived from this monomer with a wider-bandgap organic material as the "barrier," it is possible to construct MQW devices with precisely engineered energy landscapes for optimized performance in applications like OLEDs and organic solar cells.

Research on Electrochemical Properties of Conducting Polymer Electrodes

Polymers derived from this compound are expected to exhibit interesting electrochemical properties, making them suitable for applications such as conducting polymer electrodes in sensors, supercapacitors, and electrochromic devices. The electrochemical behavior of polythiophenes is highly dependent on the nature and position of substituents on the thiophene ring. uow.edu.au

The electropolymerization of thiophene monomers is a common method to create conductive polymer films directly onto an electrode surface. The resulting polymer can be reversibly oxidized and reduced ("doped" and "undoped"), leading to significant changes in its conductivity and optical properties. researchgate.net The presence of the electron-donating methoxy group at the 2-position and the methyl group at the 3-position is expected to lower the oxidation potential of the monomer compared to unsubstituted thiophene. A lower oxidation potential is advantageous as it requires less energy to polymerize and to switch the resulting polymer between its neutral and conductive states.

Alkoxy-substituted polythiophenes, such as poly(3-methoxythiophene), have been shown to possess relatively high stability and good electrochromic properties. researchgate.net The methyl group at the 3-position can influence the polymer's morphology and solubility. The combination of these substituents in poly(this compound) could lead to a conducting polymer with a unique set of properties, including good processability, stable electrochemical cycling, and distinct color changes upon doping and de-doping.

Below is a comparative table of electrochemical properties for various substituted polythiophenes, providing context for the expected performance of a polymer derived from this compound.

| Polymer | Monomer Oxidation Potential (V vs. Ag/Ag+) | Key Properties |

| Poly(3-methoxythiophene) (PMOT) | 1.1 | Good stability, suitable for electrochromic applications. researchgate.net |

| Poly(3-hexylthiophene) (P3HT) | Not specified | Widely used in organic photovoltaics due to good charge mobility. researchgate.net |

| Poly(3-methylthiophene) (PMT) | Not specified | Studied for its electrochemical properties in aqueous solutions. researchgate.net |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | Not specified | High conductivity and transparency in its doped state. researchgate.net |

Role as Synthetic Building Blocks in Complex Chemical Synthesis

Beyond materials science, substituted thiophenes are invaluable intermediates in organic synthesis, providing a scaffold for the construction of more complex molecules, including pharmaceuticals and agrochemicals. mdpi.com The specific substitution pattern of this compound offers distinct points for further chemical modification.

Intermediates for Agrochemical Research

The thiophene nucleus is a common feature in a wide range of biologically active compounds used in agriculture. tubitak.gov.tr Thiophene derivatives have been incorporated into molecules exhibiting fungicidal, herbicidal, and insecticidal properties. mdpi.comnih.gov The development of new and effective agrochemicals often relies on the synthesis and screening of novel heterocyclic compounds, and functionalized thiophenes like this compound are key starting materials in this process.

The existing methoxy and methyl groups can direct further electrophilic substitution reactions to the remaining open positions on the thiophene ring (positions 4 and 5). This regioselectivity allows for the controlled introduction of other functional groups, leading to a diverse library of compounds for biological screening. For example, the thiophene ring can undergo reactions such as halogenation, acylation, or formylation, adding chemical handles that can be used for subsequent cross-coupling reactions (e.g., Suzuki or Stille couplings) to build more complex molecular architectures.

Substituted 2-aminothiophene-3-carboxamides are known versatile building blocks for synthesizing agrochemicals. tubitak.gov.tr While this compound does not belong to this exact class, its functionalized structure serves a similar purpose as a platform for creating novel active ingredients. For instance, derivatives of thiophene have been synthesized and tested as photostabilizers for polymers, an application relevant to increasing the field longevity of plastic-based agricultural materials. researchgate.net The inherent stability of the thiophene ring, combined with the ability to tune the molecule's properties through substitution, makes it a highly valuable scaffold in modern agrochemical research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methoxy-3-methylthiophene, and what purification methods ensure high purity?

- Methodology : The synthesis typically involves Friedel-Crafts alkylation or methoxylation of 3-methylthiophene derivatives. Key steps include:

- Use of anhydrous solvents (e.g., CH2Cl2) under inert gas (N2) to prevent hydrolysis of intermediates .

- Purification via reverse-phase HPLC with gradient elution (e.g., methanol-water system) to isolate the compound at >95% purity .

- Monitoring reaction progress using TLC or GC-MS to optimize reaction time and yield .

Q. How is NMR spectroscopy utilized in characterizing this compound?

- Methodology :

- <sup>1</sup>H NMR : Peaks at δ 2.3–2.5 ppm (methyl group), δ 3.8–4.0 ppm (methoxy group), and δ 6.5–7.2 ppm (thiophene protons) confirm substitution patterns .

- <sup>13</sup>C NMR : Signals at δ 15–20 ppm (methyl carbon), δ 55–60 ppm (methoxy carbon), and δ 120–140 ppm (aromatic carbons) validate the structure .

- Coupling with IR spectroscopy (C-O stretch at ~1100 cm<sup>-1</sup> and C-S stretch at ~650 cm<sup>-1</sup>) enhances structural confirmation .

Q. What are the common electrophilic substitution reactions observed in this compound?

- Methodology :

- Nitration : Requires mixed acid (HNO3/H2SO4) at 0–5°C to avoid ring oxidation. The methoxy group directs electrophiles to the 5-position .

- Halogenation : Bromine in acetic acid yields 5-bromo derivatives, confirmed by X-ray crystallography .

- Sulfonation : Fuming H2SO4 produces sulfonic acid derivatives, useful for further functionalization .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of electrophilic substitution in this compound?

- Methodology :

- Temperature : Lower temperatures favor kinetic control (e.g., 5-substitution), while higher temperatures promote thermodynamic products (e.g., 4-substitution) .

- Catalysts : Lewis acids (e.g., FeCl3) enhance electrophilic attack at the methoxy-directed position, validated by DFT calculations .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, altering regioselectivity ratios observed via <sup>1</sup>H NMR .

Q. What strategies resolve contradictions in reported reaction outcomes for oxidation of this compound?

- Methodology :

- Comparative Studies : Replicate reactions under varying conditions (e.g., H2O2 vs. KMnO4 as oxidants) to identify product distributions .

- Mechanistic Probes : Use <sup>18</sup>O-labeled H2O2 to track oxygen incorporation in sulfoxide/sulfone products .

- Spectroscopic Validation : Combine GC-MS and XPS to distinguish between sulfoxide (S=O at 531 eV) and sulfone (S=O at 533 eV) .

Q. How can computational methods predict the electronic properties of this compound for material science applications?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to determine HOMO-LUMO gaps (e.g., ~3.2 eV for OLED applications) .

- MD Simulations : Model polymer blends (e.g., with PEDOT) to assess conductivity (σ ~10<sup>−3</sup> S/cm) .

- Solubility Parameters : Use COSMO-RS to predict solubility in organic solvents (e.g., logP = 2.8 in chloroform) .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.